2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with appropriate amine derivatives under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives, such as:
Uniqueness
2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications and effects .
Properties
CAS No. |
82559-38-4 |
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Molecular Formula |
C13H15N3O4S |
Molecular Weight |
309.34 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C13H15N3O4S/c1-18-7-10-15-16-13(21-10)14-12(17)11-8(19-2)5-4-6-9(11)20-3/h4-6H,7H2,1-3H3,(H,14,16,17) |
InChI Key |
XNSSIDBYPJEYKR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
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